molecular formula C31H29ClFN5O3 B1662958 HKI-357 CAS No. 848133-17-5

HKI-357

货号: B1662958
CAS 编号: 848133-17-5
分子量: 574.0 g/mol
InChI 键: NERXPXBELDBEPZ-RMKNXTFCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

HKI-357 是一种强效、不可逆的表皮生长因子受体 (EGFR) 和人表皮生长因子受体 2 (ERBB2) 双重抑制剂。 它主要用于癌症研究,因为它能够抑制这些受体的自身磷酸化,这些受体在多种类型的癌症中通常过表达 .

科学研究应用

HKI-357 广泛应用于科学研究,特别是在以下领域:

    化学: 它作为研究酪氨酸激酶抑制的模型化合物。

    生物学: this compound 用于研究 EGFR 和 ERBB2 在细胞信号传导和癌症进展中的作用。

    医学: 它正在被探索作为治疗过度表达 EGFR 和 ERBB2 的癌症的潜在治疗剂。

    工业: This compound 用于开发新的癌症治疗方法和诊断工具

作用机制

HKI-357 通过不可逆地结合到 EGFR 和 ERBB2 的 ATP 结合位点来发挥作用。这种结合阻止了这些受体的自身磷酸化,从而抑制了 AKT 和 MAPK 途径等下游信号通路。 这种抑制导致癌细胞的增殖减少和凋亡增加 .

生化分析

Biochemical Properties

HKI-357 plays a crucial role in biochemical reactions by inhibiting the autophosphorylation of EGFR and ERBB2. It interacts with these receptors by forming a covalent bond with the cysteine residues within their catalytic domains (cys773 in EGFR and cys805 in ERBB2) . This inhibition prevents the downstream phosphorylation of key signaling proteins such as AKT and MAPK, thereby disrupting the signaling pathways that promote cell proliferation and survival .

Cellular Effects

This compound exerts profound effects on various types of cells, particularly cancer cells. In NSCLC cells harboring EGFR mutations, this compound effectively inhibits cell growth and induces apoptosis . It suppresses ligand-induced EGFR autophosphorylation and downstream signaling, leading to reduced cell proliferation and increased cell death . Additionally, this compound has been shown to inhibit the phosphorylation of AKT and MAPK, which are critical components of cell signaling pathways involved in cell survival and metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its irreversible binding to the catalytic domains of EGFR and ERBB2. By forming a covalent bond with the cysteine residues, this compound permanently inhibits the kinase activity of these receptors . This inhibition prevents the autophosphorylation of EGFR at residue Y1068 and the subsequent phosphorylation of downstream effectors such as AKT and MAPK . The disruption of these signaling pathways ultimately leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and sustained inhibitory effects on EGFR and ERBB2 phosphorylation over extended periods . Long-term studies have shown that this compound maintains its efficacy in inhibiting cell proliferation and inducing apoptosis in NSCLC cells, even after prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in more pronounced inhibition of tumor growth and increased apoptosis in cancer cells . At very high doses, this compound may exhibit toxic effects and adverse reactions . It is crucial to determine the optimal dosage that maximizes therapeutic efficacy while minimizing toxicity in animal models .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cell signaling and metabolism. By inhibiting EGFR and ERBB2, this compound disrupts the downstream signaling pathways mediated by AKT and MAPK . This disruption affects various metabolic processes, including glucose metabolism and protein synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . The compound accumulates in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on EGFR and ERBB2 . The transport and distribution of this compound may vary depending on the cell type and experimental conditions .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with EGFR and ERBB2 . Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects .

准备方法

合成路线和反应条件

HKI-357 的合成涉及多个步骤,从喹啉核心结构的制备开始。关键步骤包括:

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及优化反应条件以最大限度地提高产量和纯度,同时最大限度地减少有害试剂和溶剂的使用 .

化学反应分析

反应类型

HKI-357 会经历几种类型的化学反应,包括:

常用试剂和条件

主要产品

这些反应形成的主要产物包括各种取代的喹啉衍生物,这些衍生物可以进一步修饰以用于特定的研究应用 .

相似化合物的比较

类似化合物

HKI-357 的独特性

This compound 的独特性在于它对 EGFR 和 ERBB2 的不可逆抑制,使其在某些类型的癌症中比可逆抑制剂更有效。 它能够克服对其他酪氨酸激酶抑制剂(如吉非替尼)的耐药性,进一步突出了它作为治疗剂的潜力 .

属性

IUPAC Name

(E)-N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29ClFN5O3/c1-4-40-29-16-26-24(15-27(29)37-30(39)9-6-12-38(2)3)31(21(17-34)18-35-26)36-23-10-11-28(25(32)14-23)41-19-20-7-5-8-22(33)13-20/h5-11,13-16,18H,4,12,19H2,1-3H3,(H,35,36)(H,37,39)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERXPXBELDBEPZ-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)C#N)NC(=O)C=CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)C#N)NC(=O)/C=C/CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20233873
Record name HKI 357
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

574.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848133-17-5
Record name HKI 357
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848133175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HKI-357
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13002
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name HKI 357
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20233873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HKI-357
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39R3638KZ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
Reactant of Route 2
Reactant of Route 2
(E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
Reactant of Route 3
Reactant of Route 3
(E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
Reactant of Route 4
Reactant of Route 4
(E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
Reactant of Route 5
(E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
Customer
Q & A

Q1: What is the mechanism of action of (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (HKI-357) in cancer cells harboring EGFR mutations?

A1: (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (this compound) acts as an irreversible inhibitor of the epidermal growth factor receptor (EGFR) []. This means it forms a covalent bond with the receptor, permanently blocking its activity. EGFR is often overactive in various cancers, driving tumor growth and progression. By irreversibly inhibiting EGFR, (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (this compound) aims to halt or slow down this process.

Q2: The provided research mentions that (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (this compound) shows promise in treating cancers with specific EGFR mutations. What types of mutations are these, and why are they significant?

A2: The research highlights (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (this compound)'s potential in cancers with EGFR mutations that lead to resistance against other EGFR inhibitors, specifically gefitinib and erlotinib []. These mutations often occur during the course of treatment, allowing the cancer to continue growing despite the presence of these drugs. The emergence of resistance is a significant challenge in cancer treatment, and compounds like (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (this compound) offer a potential way to overcome this obstacle.

Q3: What are the potential advantages of using an irreversible EGFR inhibitor like (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (this compound) compared to reversible inhibitors?

A3: Irreversible inhibitors like (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide (this compound) offer potential advantages in specific scenarios. Their prolonged binding to EGFR can provide sustained target inhibition even after the drug is cleared from the bloodstream [, ]. This prolonged effect might be particularly beneficial in combating cancers that develop resistance to reversible inhibitors, as highlighted in the research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。